molecular formula C5H6N4O B1290499 3-(Azidomethyl)-5-methyl-1,2-oxazole CAS No. 154016-53-2

3-(Azidomethyl)-5-methyl-1,2-oxazole

Cat. No.: B1290499
CAS No.: 154016-53-2
M. Wt: 138.13 g/mol
InChI Key: RWJOVJVWIVBYKF-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-5-methyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an azidomethyl group attached to the oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group in the molecule is particularly notable for its high reactivity, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole typically involves the introduction of the azidomethyl group to the oxazole ring. One common method involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring, which is then subjected to azidation to replace the bromide substituents with azide ions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and azidation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of phase-transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts and alkynes.

Major Products

    Triazoles: Formed from azide-alkyne cycloaddition.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-methyl-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for labeling and functionalizing biomolecules without interfering with biological processes . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-5-methyl-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to oxetane derivatives. The presence of the azidomethyl group on the oxazole ring allows for specific reactivity patterns, making it a versatile intermediate in organic synthesis and material science .

Properties

IUPAC Name

3-(azidomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOVJVWIVBYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634178
Record name 3-(Azidomethyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154016-53-2
Record name 3-(Azidomethyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloromethyl-5-methylisoxazole (500 mg, 3.8 mmol) and sodium azide (494 mg, 7.6 mmol) were heated in DMF (10 ml) at 60° C. for 6 hours. The reaction mixture was diluted with water then extracted with EtOAc. The organic extracts were dried (MgSO4) and the volatiles removed by evaporation to give the title compound (387 mg, 73%) as an oil. NMR (DMSO): 2.40 (s, 3H), 4.48 (s, 2H), 6.28 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of the 3-bromomethyl-5-methyl-isoxazole (150 mg, 0.9 mmol) in acetone (1 mL) was added NaN3 (166 mg, 0.26 mmol) at rt. The reaction mixture was then stirred for 48 h. Then, the reaction mixture was poured into water (10 mL) and extracted with EtOAc (3×10 mL) dried and evaporated. The product was chromatographed on silica gel eluting with EtOAc/hexane 1:1 to leave the title compound as a colorless liquid (87 mg, 74%). m/z 138.0 (M).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
74%

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